![molecular formula C12H14N2O B14605113 Hydrazine, [2-(2-naphthalenyloxy)ethyl]- CAS No. 59040-29-8](/img/structure/B14605113.png)
Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is an organic compound that features a hydrazine group attached to a naphthalenyloxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [2-(2-naphthalenyloxy)ethyl]- typically involves the reaction of hydrazine with a naphthalenyloxyethyl precursor. One common method is the nucleophilic addition of hydrazine to a carbonyl compound, forming a hydrazone intermediate. This intermediate can then be further processed under specific conditions to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions. The use of high boiling point solvents, such as ethylene glycol, and the application of heat are common in these processes to ensure the complete conversion of reactants to the desired product .
化学反応の分析
Types of Reactions
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- include bases such as potassium hydroxide (KOH) and solvents like ethylene glycol. High temperatures are often required to drive these reactions to completion .
Major Products Formed
The major products formed from the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- depend on the specific reaction conditions and reagents used. For example, the Wolff-Kishner reduction can convert carbonyl compounds to alkanes, while other reactions may yield different hydrazine derivatives .
科学的研究の応用
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of hydrazine, [2-(2-naphthalenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in the Wolff-Kishner reduction, hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo further reactions to yield alkanes. This process involves multiple steps, including deprotonation, protonation, and the release of nitrogen gas .
類似化合物との比較
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can be compared with other hydrazine derivatives, such as:
Ethylhydrazine: A simpler hydrazine derivative with different chemical properties and applications.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and pharmaceutical research.
特性
CAS番号 |
59040-29-8 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2-naphthalen-2-yloxyethylhydrazine |
InChI |
InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
InChIキー |
BORMNCXGATVZMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


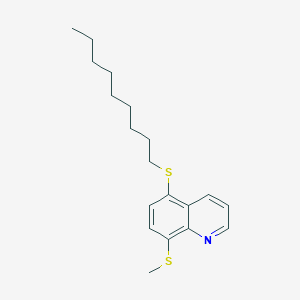
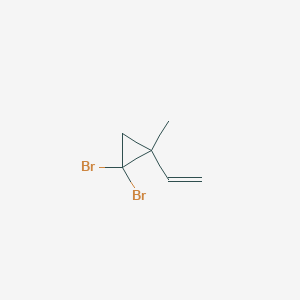
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)



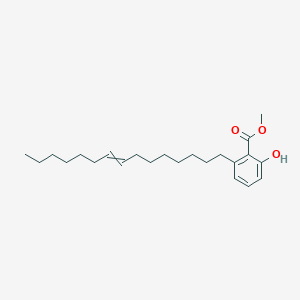
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
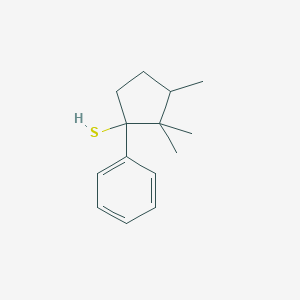
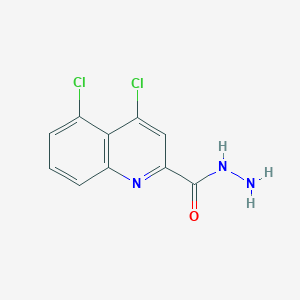
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
